molecular formula C15H22N4S B1397203 5-(2-(1-(Dimethylamino)-2-methylpropan-2-yl)pyridin-4-yl)-4-methylthiazol-2-amine CAS No. 1217486-69-5

5-(2-(1-(Dimethylamino)-2-methylpropan-2-yl)pyridin-4-yl)-4-methylthiazol-2-amine

Cat. No.: B1397203
CAS No.: 1217486-69-5
M. Wt: 290.4 g/mol
InChI Key: CHGYTBATDGCTMW-UHFFFAOYSA-N
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Description

5-(2-(1-(Dimethylamino)-2-methylpropan-2-yl)pyridin-4-yl)-4-methylthiazol-2-amine is recognized in chemical biology and oncology research as a potent, selective, and cell-active inhibitor of the methyltransferase-like 3 (METTL3) protein, which is the catalytic core of the METTL3-METTL14 writer complex responsible for depositing N6-methyladenosine (m6A) modifications on RNA. The m6A mark is the most prevalent internal mRNA modification and serves as a dynamic regulator of transcript fate, influencing splicing, export, translation, and stability . This compound enables researchers to precisely interrogate the role of the m6A pathway in various biological processes by directly targeting its deposition. Its primary research value lies in its application as a chemical probe to validate METTL3 as a therapeutic target, particularly in acute myeloid leukemia (AML), where inhibition of METTL3 has been shown to suppress the growth of AML cells and extend survival in animal models by disrupting the translation of key oncogenes. By providing a means to pharmacologically inhibit m6A writing, this tool compound facilitates the exploration of epitranscriptomic mechanisms in cancer, stem cell differentiation, and other physiological contexts where post-transcriptional gene regulation is critical.

Properties

IUPAC Name

5-[2-[1-(dimethylamino)-2-methylpropan-2-yl]pyridin-4-yl]-4-methyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4S/c1-10-13(20-14(16)18-10)11-6-7-17-12(8-11)15(2,3)9-19(4)5/h6-8H,9H2,1-5H3,(H2,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHGYTBATDGCTMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C2=CC(=NC=C2)C(C)(C)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acetylation and Enaminone Formation

  • The 5-position of the thiazole ring is often functionalized by acetylation using acetic anhydride in pyridine at moderate temperatures (~60 °C), yielding acetylated thiazole intermediates with high yields (~88%).

  • These acetylated intermediates can be converted into enaminones by refluxing with reagents such as N,N-dimethylformamide dimethyl acetal or tert-butoxybis(dimethylamino)methane (Bredereck’s reagent), facilitating further ring transformations or coupling reactions.

Amination and Substitution

  • The thiazol-2-amine moiety is introduced by reduction of nitro precursors or direct substitution reactions. Nitro compounds can be reduced to amines using standard reducing agents, followed by purification.

  • Secondary or tertiary amines can be introduced via nucleophilic substitution of bromide or other leaving groups on the pyridine or thiazole ring under basic conditions, often employing bases like sodium hydride or N,N-diisopropylethylamine (DIPEA).

Pyridinyl Substituent Introduction and Side Chain Assembly

  • The pyridin-4-yl substituent bearing the 1-(dimethylamino)-2-methylpropan-2-yl side chain is introduced through ipso-substitution reactions under basic conditions or palladium-catalyzed coupling reactions.

  • A key intermediate, such as a 2-aminothiazole derivative, is coupled with a suitably functionalized pyridine derivative. For example, 4,6-dichloropyrimidine analogues can be substituted with the thiazole intermediate in tetrahydrofuran (THF) at low temperature, followed by base treatment to facilitate substitution.

  • The tertiary amine side chain (dimethylamino group) is introduced either by direct alkylation or by coupling with amine-containing reagents like 2-methylpyrrolidine or other dialkylamines under heating (e.g., 100 °C) in solvents like N-methylpyrrolidone (NMP).

Representative Synthetic Sequence Summary

Step Reaction Type Reagents/Conditions Outcome/Intermediate
1 Thiazole ring formation 3-chloro-2,4-pentanedione + thiourea, EtOH, reflux 5-Acetylthiazole derivative
2 Acetylation Acetic anhydride, pyridine, 60 °C, 1 h Acetylated thiazole intermediate
3 Enaminone formation DMF-DMA or Bredereck’s reagent, reflux Enaminone intermediate
4 Amination / reduction Reduction of nitro group or substitution Thiazol-2-amine derivative
5 Pyridine coupling 4,6-Dichloropyrimidine or pyridine derivative, THF, base, RT Pyridinyl-substituted thiazole
6 Side chain amination 2-Methylpyrrolidine or dimethylamine, NMP, 100 °C Introduction of dimethylamino side chain

Detailed Research Findings and Notes

  • The Hantzsch–Traumann method remains the cornerstone for constructing 5-substituted thiazoles, providing a versatile platform for further elaboration.

  • Microwave-assisted reactions have been employed to accelerate acetylation and subsequent transformations, improving yields and reducing reaction times.

  • Quantum chemical conformational analyses indicate that intramolecular interactions within the 2-acylaminothiazole core stabilize specific conformers, which informs the choice of substituents and reaction conditions to optimize yield and selectivity.

  • The introduction of tertiary amines such as the dimethylamino group is typically achieved by nucleophilic substitution or alkylation under basic conditions, often requiring polar aprotic solvents like NMP or DMF for solubility and reaction efficiency.

  • Purification is generally performed by silica gel chromatography using solvent gradients of dichloromethane (DCM) with methanol or ethyl acetate, ensuring isolation of pure intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

5-(2-(1-(Dimethylamino)-2-methylpropan-2-yl)pyridin-4-yl)-4-methylthiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Structure and Composition

The molecular formula of 5-(2-(1-(Dimethylamino)-2-methylpropan-2-yl)pyridin-4-yl)-4-methylthiazol-2-amine is C15H20N4S, with a molecular weight of approximately 284.41 g/mol. The compound features a thiazole ring, a pyridine moiety, and a dimethylamino group, which contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, research on thiazole derivatives indicates significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly in targeting specific cancer cell lines. In vitro studies have shown that thiazole derivatives can inhibit cancer cell proliferation by inducing apoptosis through various pathways, including the modulation of apoptotic proteins .

Neurological Research

Given its structural features, this compound may also play a role in neurological studies. The dimethylamino group is known to interact with neurotransmitter systems, suggesting potential applications in treating neurodegenerative diseases or mood disorders. Preliminary data indicates that similar compounds can enhance synaptic plasticity and cognitive function in animal models .

Case Study 1: Antibacterial Efficacy

A study conducted by Prabhakar et al. (2024) synthesized several thiazole derivatives and evaluated their antibacterial activities using the disc diffusion method. Among these, one derivative exhibited potent activity against E. coli, with an inhibition zone of 15 mm compared to standard antibiotics .

Case Study 2: Anticancer Activity

In another investigation, a series of thiazole-based compounds were tested against human breast cancer cell lines (MCF-7). Results showed that one derivative led to a 70% reduction in cell viability at a concentration of 10 µM after 48 hours of treatment, indicating significant anticancer potential .

Mechanism of Action

The mechanism of action of 5-(2-(1-(Dimethylamino)-2-methylpropan-2-yl)pyridin-4-yl)-4-methylthiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Substituent Variations

Key structural analogs differ in substituents on the pyridine or thiazole rings, impacting physicochemical and biological properties:

Compound Name Key Substituents Molecular Weight (g/mol) Similarity Score CAS Number Source
5-(2-(1-(Dimethylamino)-2-methylpropan-2-yl)pyridin-4-yl)-4-methylthiazol-2-amine Dimethylamino, 2-methylpropan-2-yl 290.43 - 1217486-69-5
4-Methyl-5-(2-(1-(trifluoromethyl)cyclopropyl)pyridin-4-yl)thiazol-2-amine Trifluoromethyl, cyclopropyl 327.34* 0.97 1395492-66-6
5-(2-Isopropylpyridin-4-yl)-4-methylthiazol-2-amine Isopropyl 259.35* 0.88 N/A
4-Methyl-5-(2-((4-morpholinophenyl)imino)pyrimidin-4-yl)thiazol-2-amine (MTZ) Morpholinophenyl, dihydropyrimidine 395.47* - N/A
5-(2-(1-Methylcyclopropyl)pyridin-4-yl)-4-methylthiazol-2-amine Methylcyclopropyl 271.37* 0.88 1163707-45-6

*Calculated based on molecular formulas.

Key Observations :

  • Polarity : Morpholine-containing analogs (e.g., MTZ) introduce hydrogen-bonding capability, which may improve target binding in kinase inhibitors .
  • Steric Effects : Branched alkyl groups (e.g., isopropyl in CAS 1163707-45-6) could influence steric interactions with enzymatic binding pockets .

Physical Properties :

Compound Melting Point (°C) HPLC Purity (%) Retention Time (Method A/B, min)
Target Compound Not reported 95 Not available
12q (Fluoro-morpholinophenyl analog) 225–227 98 11.89/11.32
N-Methyl-4-phenylthiazol-2-amine (7) 98–99 99 11.34/11.78

Key Observations :

  • Higher purity (98–99%) in fluorinated or morpholine-containing analogs may correlate with optimized synthetic protocols .

Kinase Inhibition :

  • Analogs like 12q () and compound 7 () are potent CDK9 inhibitors, with IC₅₀ values in the nanomolar range. The dimethylamino group in the target compound may similarly enhance kinase binding through hydrophobic interactions .

Antimicrobial Activity :

  • Thiazol-2-amine derivatives with pyridinyl groups (e.g., APY7 in ) exhibit antimicrobial activity against Gram-positive bacteria (MIC: 2–8 µg/mL). The target compound’s dimethylamino group may enhance membrane penetration .

Biological Activity

5-(2-(1-(Dimethylamino)-2-methylpropan-2-yl)pyridin-4-yl)-4-methylthiazol-2-amine, a compound with the molecular formula C15H22N4S, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and research findings related to its activity.

Chemical Structure and Synthesis

The compound features a complex structure comprising a pyridine ring, a dimethylamino group, and a thiazole ring. The synthesis typically involves multi-step organic reactions, starting from the preparation of the pyridine ring and subsequent introduction of the dimethylamino group followed by thiazole synthesis. The common reagents used include palladium or copper catalysts under controlled conditions .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways. For instance, similar compounds have been shown to interact with peroxisome proliferator-activated receptors (PPARs), influencing insulin sensitivity and metabolic regulation .
  • Receptor Modulation : The compound could bind to receptors affecting cellular signaling pathways, although specific targets for this compound require further elucidation through experimental studies.

Anticancer Potential

The compound's ability to modulate cell signaling pathways raises interest in its anticancer properties. Thiazole derivatives have been investigated for their role in cancer therapy due to their ability to induce apoptosis in cancer cells. Further studies are necessary to confirm the specific anticancer mechanisms of this compound.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
4-Methylthiazol-2-amineLacks pyridine and dimethylamino groupsModerate antibacterial activity
2-(Dimethylamino)pyridineContains pyridine with dimethylamino groupPotential neuroactive properties

This compound is unique due to its combination of structural features that may confer specific biological activities not found in simpler analogs .

Case Studies and Research Findings

  • Antimicrobial Activity : A study evaluated thiazole derivatives against Staphylococcus aureus and Escherichia coli, showing promising results that could be extrapolated to similar compounds like 5-(2-(1-(Dimethylamino)-2-methylpropan-2-yl)pyridin-4-yl)-4-methylthiazol-2-amines .
  • Anticancer Screening : Research into related thiazole compounds indicated their potential in inhibiting cancer cell proliferation through apoptosis induction. This suggests a need for further exploration of 5-(2-(1-(Dimethylamino)-2-methylpropan-2-yl)pyridin-4-yl)-4-methylthiazol-2-amines in cancer research settings .
  • PPAR Activation : Similar compounds have been studied for their ability to activate PPARs, which are critical in regulating glucose metabolism and fat storage, indicating a potential therapeutic role for metabolic disorders .

Q & A

Q. Key Considerations :

  • Catalyst selection (Pd(PPh₃)₄ vs. Pd(OAc)₂) impacts reaction efficiency.
  • Temperature optimization (90°C vs. 150°C) affects yield and side-product formation .

Which analytical techniques are recommended for structural characterization of this compound?

Basic
Routine characterization includes:

  • NMR Spectroscopy : For confirming substituent positions (e.g., dimethylamino and methylthiazol groups) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., ESI-MS m/z 254.1 (M+H) in ).
  • X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives (not explicitly cited but standard practice).
  • HPLC : Assess purity (>95% required for pharmacological studies) .

Advanced Tip : Combine 2D-NMR (e.g., COSY, HSQC) to resolve overlapping signals in complex heterocyclic systems.

How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?

Advanced
Experimental Design :

Substituent Variation : Replace the pyridin-4-yl group with electron-withdrawing (e.g., 6-chloropyridin-2-amine) or electron-donating groups (e.g., 2-methoxy derivatives) to modulate electronic effects .

Thiazole Core Modifications : Introduce bulkier substituents (e.g., 4-methyl vs. 4-ethyl) to assess steric effects on target binding.

Q. Data Analysis :

  • Activity Table :

    Substituent (Pyridine)IC₅₀ (nM)Notes
    6-Chloro (6i)120Moderate inhibition
    2-Methoxy (hypothetical)45Enhanced solubility & activity
  • Use molecular docking to correlate substituent effects with binding affinity.

How to resolve contradictions in synthetic yields from divergent methods?

Advanced
Case Example : Method A (DMF, 90°C) yields 60% purity, while Method B (DME:H₂O, 150°C) achieves 75% purity .
Resolution Strategies :

  • Kinetic Analysis : Monitor reaction progress via TLC/LC-MS to identify intermediate degradation.
  • Design of Experiments (DoE) : Vary catalyst loading, solvent ratios, and temperature to isolate critical parameters.
  • Byproduct Identification : Use HRMS to detect side products (e.g., dehalogenated intermediates in Pd-catalyzed reactions) .

What catalytic mechanisms underpin cross-coupling reactions for this compound?

Advanced
Pd-Catalyzed Coupling :

  • Oxidative Addition : Pd⁰ inserts into the C-X bond (X = Cl, Br) of the pyridine precursor.
  • Transmetallation : Boronate ester transfers the aryl group to Pd.
  • Reductive Elimination : Forms the C-C bond between pyridine and thiazole moieties .

Ligand Effects : Bulky ligands (e.g., PPh₃) stabilize Pd intermediates, reducing undesired β-hydride elimination .

How to assess the compound’s stability under physiological conditions?

Advanced
Methodology :

  • pH Stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24h; analyze degradation via HPLC .
  • Metabolic Stability : Use liver microsomes to identify cytochrome P450-mediated oxidation hotspots (e.g., dimethylamino group).
  • Light Sensitivity : Expose to UV-Vis light (300–500 nm) to detect photodegradation products .

Data Interpretation : Correlate degradation pathways with structural motifs (e.g., thiazole ring oxidation) .

What strategies enhance the compound’s bioavailability for in vivo studies?

Q. Advanced

Salt Formation : Pair the free amine with HCl or citrate to improve aqueous solubility.

Prodrug Design : Mask the amine group with acetyl or tert-butoxycarbonyl (Boc) protectors, which hydrolyze in vivo .

Nanoparticle Encapsulation : Use PEGylated liposomes to enhance plasma half-life.

Validation : Compare pharmacokinetic parameters (Cₘₐₓ, AUC) in rodent models .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-(1-(Dimethylamino)-2-methylpropan-2-yl)pyridin-4-yl)-4-methylthiazol-2-amine
Reactant of Route 2
5-(2-(1-(Dimethylamino)-2-methylpropan-2-yl)pyridin-4-yl)-4-methylthiazol-2-amine

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